Beryllium acetylacetonate

Übersicht

Beschreibung

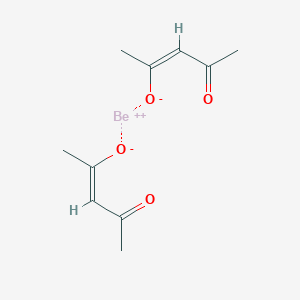

Beryllium acetylacetonate is a coordination complex derived from the reaction between beryllium ions and acetylacetone. The compound has the molecular formula C₁₀H₁₄BeO₄ and a molecular weight of 207.23 g/mol . It is known for its stability and solubility in organic solvents, making it a valuable compound in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beryllium acetylacetonate typically involves the reaction of beryllium salts with acetylacetone in the presence of a base. The reaction can be represented as follows: [ \text{Be}^{2+} + 2 \text{Hacac} \rightarrow \text{Be(acac)}_2 + 2 \text{H}^+ ] where Hacac represents acetylacetone . The addition of a base helps in the removal of protons from acetylacetone, shifting the equilibrium towards the formation of the complex.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Beryllium acetylacetonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of beryllium oxide and other by-products.

Substitution: this compound can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Ligands such as phosphines or amines can be used in substitution reactions under controlled conditions.

Major Products:

Oxidation: Beryllium oxide (BeO) is a major product.

Substitution: The products depend on the substituting ligand but generally include new beryllium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Beryllium acetylacetonate has a wide range of applications in scientific research:

Biology: The compound is studied for its potential effects on biological systems, although its toxicity limits its use.

Wirkmechanismus

The mechanism of action of beryllium acetylacetonate involves the formation of a stable chelate ring where the acetylacetonate ligands bind to the beryllium ion through oxygen atoms. This chelation stabilizes the beryllium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

- Magnesium acetylacetonate

- Aluminum acetylacetonate

- Zinc acetylacetonate

Comparison: Beryllium acetylacetonate is unique due to its high stability and specific reactivity compared to other metal acetylacetonates. For instance, magnesium acetylacetonate is less stable and more reactive, while aluminum acetylacetonate has different coordination properties. Zinc acetylacetonate, on the other hand, is more commonly used in biological applications due to its lower toxicity .

Biologische Aktivität

Beryllium acetylacetonate (Be(acac)₂) is a coordination compound of beryllium that has garnered attention due to its potential biological activity and implications for human health. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

This compound is formed by the reaction of beryllium salts with acetylacetone, resulting in a complex that is soluble in organic solvents like chloroform. The compound has been studied for its extraction properties and interactions with biological systems.

Carcinogenicity

Research indicates that beryllium and its compounds, including this compound, are classified as human carcinogens. Studies have shown that exposure to beryllium compounds can lead to lung cancer and other malignancies. For instance, osteosarcomas were observed in rabbits administered this compound, highlighting its potential to induce bone tumors .

Genotoxicity

Beryllium compounds have demonstrated genotoxic effects in various studies. They can induce genetic transformations in mammalian cells and have been shown to interfere with DNA synthesis. Specifically, ionic beryllium can bind to nucleic acids, leading to replication errors . The mutagenic potential of this compound was assessed using bacterial assays, which indicated that while it may not be mutagenic in some strains, it can still produce significant genetic alterations under certain conditions .

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : Beryllium exposure can lead to oxidative stress through the generation of ROS, which may damage cellular components including DNA.

- Inflammatory Response : The presence of beryllium in biological systems can trigger an inflammatory response, further contributing to its carcinogenic potential. Activated phagocytes may release myeloperoxidases that ionize beryllium, enhancing its reactivity with nucleic acids .

Case Studies

- Animal Studies : In studies involving intravenous administration of beryllium compounds to mice and rabbits, significant tumor development was noted. This compound specifically was linked to osteosarcoma formation in long-term exposure scenarios .

- In Vitro Studies : Various assays have demonstrated that beryllium compounds can induce mutations and chromosomal aberrations in cultured mammalian cells. These findings support the hypothesis that beryllium's interaction with cellular machinery poses a risk for genetic instability .

Table 1: Summary of Biological Effects of this compound

| Study Type | Findings | Reference |

|---|---|---|

| Animal Studies | Induced osteosarcomas in rabbits | |

| In Vitro Assays | Induced mutations in mammalian cell lines | |

| Genotoxicity | Binding to nucleic acids causing replication errors |

Table 2: Comparison of Beryllium Compounds and Their Biological Activities

| Compound | Carcinogenicity | Genotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | ROS generation, DNA binding |

| Beryllium Sulfate | Yes | Yes | Inflammatory response |

| Beryllium Oxide | Yes | Moderate | Direct DNA damage |

Eigenschaften

IUPAC Name |

beryllium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKXDHBLPBKCFR-FDGPNNRMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be(C5H7O2)2, C10H14BeO4 | |

| Record name | beryllium acetylacetonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Beryllium acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10210-64-7 | |

| Record name | Beryllium acetylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(pentane-2,4-dionato-O,O')beryllium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYLLIUM ACETYLACETONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9095ZTD3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of beryllium acetylacetonate?

A1: this compound has the molecular formula Be(C5H7O2)2 and a molecular weight of 207.23 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize several spectroscopic methods to analyze this compound, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, UV-Visible absorption spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide valuable information about the compound's vibrational modes, electronic transitions, and structural properties.

Q3: What role does the Si-H bond play in the formation of PBeCS from this compound?

A3: The reaction between polycarbosilanes (PCS) and this compound, leading to PBeCS formation, relies on the consumption of Si-H bonds []. These bonds are crucial for the incorporation of beryllium into the polymer structure.

Q4: Are there any reported catalytic applications of this compound?

A4: While the provided research papers primarily focus on the synthesis and characterization of this compound and its derivatives, its potential applications in catalysis are not extensively discussed. Further research is needed to explore this aspect.

Q5: Have computational methods been employed to study this compound?

A5: Yes, density functional theory (DFT) calculations have been employed to optimize the structure of this compound and calculate its vibrational frequencies []. These calculations provide insights into the compound's molecular geometry and vibrational modes, complementing experimental spectroscopic data.

Q6: How does the structure of this compound contribute to its stability?

A6: The stability of this compound can be attributed to the strong electron-withdrawing effect of the Be2+ ion and the presence of a conjugated π-system in the chelate ring formed with the acetylacetonate ligands []. This chelation contributes significantly to the overall stability of the complex.

Q7: What safety precautions should be taken when handling this compound?

A7: Beryllium compounds are known to be toxic. Appropriate personal protective equipment, including gloves and respiratory protection, should be worn when handling this compound. It's essential to consult the relevant safety data sheets and follow established safety protocols.

Q8: How is this compound used in analytical chemistry?

A8: this compound serves as a valuable compound in analytical techniques for determining trace amounts of beryllium in various matrices. For example, it is employed in gas chromatography-helium microwave induced plasma emission spectrometry (GC-He MIP) for analyzing beryllium levels in natural waters [].

Q9: What is the role of acetylacetone in the determination of beryllium by graphite furnace atomic absorption spectrometry (GFAAS)?

A9: Acetylacetone acts as a chelating agent, reacting with beryllium(II) to form this compound []. This complex can be preconcentrated on a C18 cartridge, eluted with methanol, and then quantified by GFAAS, allowing for the determination of trace amounts of beryllium in samples like coal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.